1'-[3-(4-hydroxyphenyl)-1H-pyrazole-5-carbonyl]spiro[1H-indole-3,3'-piperidine]-2-one
Description
1’-[3-(4-Hydroxyphenyl)-1H-pyrazole-5-carbonyl]spiro[1H-indole-3,3’-piperidine]-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique spiro structure, which is a bicyclic system where two rings are connected through a single atom
Properties
IUPAC Name |
1'-[3-(4-hydroxyphenyl)-1H-pyrazole-5-carbonyl]spiro[1H-indole-3,3'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c27-15-8-6-14(7-9-15)18-12-19(25-24-18)20(28)26-11-3-10-22(13-26)16-4-1-2-5-17(16)23-21(22)29/h1-2,4-9,12,27H,3,10-11,13H2,(H,23,29)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSJDGXKUBKDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)O)C5=CC=CC=C5NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-[3-(4-hydroxyphenyl)-1H-pyrazole-5-carbonyl]spiro[1H-indole-3,3’-piperidine]-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Spirocyclization: The final step involves the formation of the spiro linkage between the indole and piperidine rings, often achieved through cyclization reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1’-[3-(4-Hydroxyphenyl)-1H-pyrazole-5-carbonyl]spiro[1H-indole-3,3’-piperidine]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1’-[3-(4-hydroxyphenyl)-1H-pyrazole-5-carbonyl]spiro[1H-indole-3,3’-piperidine]-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.
Comparison with Similar Compounds
- 1’-[3-(4-Methoxyphenyl)-1H-pyrazole-5-carbonyl]spiro[1H-indole-3,3’-piperidine]-2-one
- 1’-[3-(4-Chlorophenyl)-1H-pyrazole-5-carbonyl]spiro[1H-indole-3,3’-piperidine]-2-one
Uniqueness: 1’-[3-(4-Hydroxyphenyl)-1H-pyrazole-5-carbonyl]spiro[1H-indole-3,3’-piperidine]-2-one is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its methoxy or chlorophenyl analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
